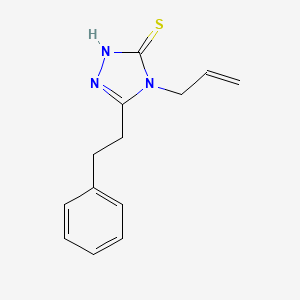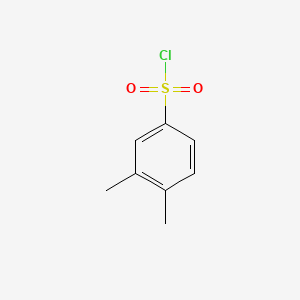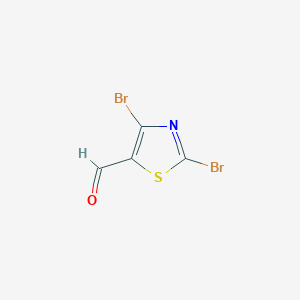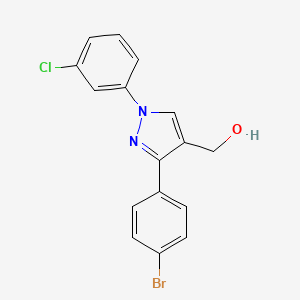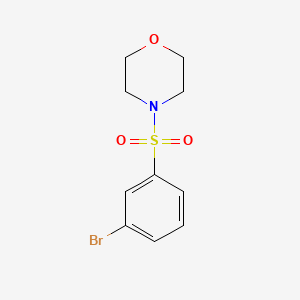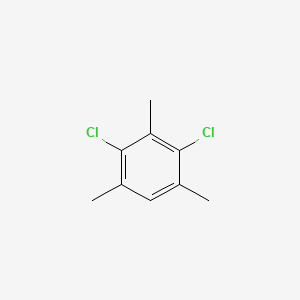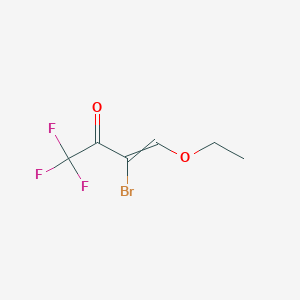
3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro-
Übersicht
Beschreibung
3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- (3B2O3BT) is a synthetic compound that has been found to have a wide range of applications in scientific research. It is a colorless, volatile liquid that has a sweet smell and a boiling point of 61°C. 3B2O3BT is used in the synthesis of other compounds, as a reagent in organic synthesis, and as a solvent for a variety of reactions. It has been found to have a number of biochemical and physiological effects, making it a useful tool for scientific research.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Reactions
Addition-Elimination and Substitution Reactions : A study demonstrated the reaction of this compound with benzenethiols, facilitated by InCl3•4H2O, leading to both addition-elimination and substitution products, providing insights into the reactivity of benzenethiols (Zhao et al., 2010).
Precursor for Trifluoromethyl-Substituted Compounds : Research indicates that 1-Ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives, prepared from this compound, can smoothly combine with certain dienophiles to produce trifluoromethyl-substituted phthalates or benzoates (Volle & Schlosser, 2002).
Interactions with C-Nucleophiles : The compound reacts differently with organomagnesium and organozinc compounds, leading to various products, demonstrating its versatility in organic synthesis (Gorbunova et al., 1993).
Peptide Synthesis
- Protecting Reagent in Peptide Synthesis : It has been proposed as a suitable protecting group for the N-H terminal of amino acids in peptide synthesis, demonstrating its utility in biochemical research (Gorbunova et al., 1991).
Pharmaceutical Applications
- Preparation of Trifluoromethyl-Substituted Heteroarenes : The compound serves as a building block for the preparation of various trifluoromethyl-substituted heteroarenes, showcasing its application in the synthesis of pharmaceuticals like Celebrex® (celecoxib) (Sommer et al., 2017).
Wirkmechanismus
Target of Action
It’s known to be a ketone organic compound and can be used as a pharmaceutical intermediate .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, it reacts with phenylmagnesium bromide to afford ethoxy group substitution products, while it reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group .
Biochemical Pathways
It’s known that the compound can participate in [4+2] cycloaddition reactions .
Pharmacokinetics
It’s known that the compound is soluble in chloroform and methanol .
Result of Action
The molecular and cellular effects of the compound’s action include the formation of ethoxy group substitution products and products arising from 1,2-addition to the carbonyl group . On heating with triethyl phosphite, it affords a [4+2] cycloaddition product .
Action Environment
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with enzymes such as phenylmagnesium bromide and organozinc compounds, leading to the formation of ethoxy group substitution products and 1,2-addition products to the carbonyl group . Additionally, it reacts with triethyl phosphite to form cycloaddition products, which are further hydrolyzed to yield oxaphospholen derivatives . These interactions highlight the compound’s versatility in biochemical synthesis.
Cellular Effects
The effects of 3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with amino acids to form N-protected amino acids is particularly noteworthy, as these derivatives are crucial for peptide synthesis . This interaction can affect protein synthesis and other cellular processes dependent on peptide formation.
Molecular Mechanism
At the molecular level, 3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- exerts its effects through specific binding interactions with biomolecules. It binds to phenylmagnesium bromide and organozinc compounds, facilitating the formation of substitution and addition products . The compound also undergoes cycloaddition reactions with triethyl phosphite, leading to the formation of oxaphospholene derivatives . These molecular interactions are critical for the compound’s role in biochemical synthesis and its impact on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- change over time. The compound’s stability and degradation are influenced by factors such as temperature and the presence of stabilizers like BHT . Long-term studies have shown that the compound can maintain its biochemical activity over extended periods, although its efficacy may decrease due to gradual degradation . These temporal effects are important for understanding the compound’s long-term impact on cellular functions in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on biochemical synthesis and cellular functions. At higher doses, it can cause toxic or adverse effects, including disruption of cellular metabolism and gene expression . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biochemical applications.
Metabolic Pathways
3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It participates in the synthesis of β-alkyl- or dialkylamino substituted enones bearing a CF3 group . These interactions can affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical applications.
Subcellular Localization
The subcellular localization of 3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within cells . By understanding its subcellular localization, researchers can better predict and control the compound’s biochemical effects.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro- involves the bromination of 3-Buten-2-one followed by the reaction with ethyl trifluoroacetate and sodium ethoxide to yield the desired product.", "Starting Materials": [ "3-Buten-2-one", "Bromine", "Ethyl trifluoroacetate", "Sodium ethoxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Bromination of 3-Buten-2-one using bromine in the presence of acetic acid to yield 3-bromo-3-buten-2-one.", "Step 2: The reaction mixture is then cooled and poured into a mixture of ice and hydrochloric acid to obtain the crude product.", "Step 3: The crude product is then purified by recrystallization from ethanol to obtain pure 3-bromo-3-buten-2-one.", "Step 4: The purified 3-bromo-3-buten-2-one is then reacted with ethyl trifluoroacetate and sodium ethoxide in diethyl ether to yield 3-Buten-2-one, 3-bromo-4-ethoxy-1,1,1-trifluoro-.", "Step 5: The product is then purified by distillation to obtain the final product." ] } | |
CAS-Nummer |
119577-50-3 |
Molekularformel |
C6H6BrF3O2 |
Molekulargewicht |
247.01 g/mol |
IUPAC-Name |
(Z)-3-bromo-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C6H6BrF3O2/c1-2-12-3-4(7)5(11)6(8,9)10/h3H,2H2,1H3/b4-3- |
InChI-Schlüssel |
ONAMOZNIUGKDIK-ARJAWSKDSA-N |
Isomerische SMILES |
CCO/C=C(/C(=O)C(F)(F)F)\Br |
SMILES |
CCOC=C(C(=O)C(F)(F)F)Br |
Kanonische SMILES |
CCOC=C(C(=O)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one](/img/structure/B1333899.png)

![1-[1-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B1333907.png)
![2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid](/img/structure/B1333908.png)


